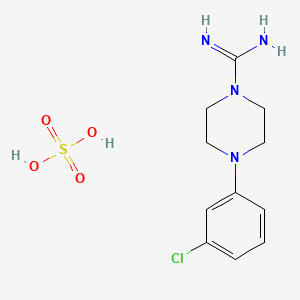

4-(3-Chlorophenyl)piperazine-1-carboximidamide sulfate

概要

説明

4-(3-Chlorophenyl)piperazine-1-carboximidamide sulfate is a versatile chemical compound used in various scientific research fields. It exhibits unique properties that make it suitable for applications in drug discovery and chemical synthesis.

準備方法

The preparation of 4-(3-Chlorophenyl)piperazine-1-carboximidamide sulfate involves synthetic routes that typically include the reaction of 3-chlorophenylpiperazine with carboximidamide sulfate under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

化学反応の分析

Alkylation and Acylation Reactions

The piperazine nitrogen undergoes alkylation and acylation, enabling structural diversification:

For example, treatment with 1-bromo-3-chloropropane in acetone/water at 0–10°C yields 65% alkylated product . Acylation with sulfamoyl chloride in N,N-dimethylacetamide (DMA) facilitates sulfamate formation .

Heterocyclic Ring Formation

The carboximidamide group participates in cyclization reactions:

Example Reaction:

4-(3-Chlorophenyl)piperazine-1-carboximidamide + 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one

→ 2-[3-{4-(3-Chlorophenyl)piperazinyl}propyl]-1,2,4-triazolo-pyridine derivative

Conditions:

-

Solvent: Acetonitrile

-

Catalyst: p-toluenesulfonic acid (PTSA)

-

Temperature: 80–82°C, 20 hours

This reaction highlights its utility in synthesizing triazole-based CNS agents.

Acid-Base Reactions

The sulfate counterion enables pH-dependent behavior:

-

Deprotonation: Reacts with NaOH to regenerate the free base .

-

Protonation: Forms stable hydrochloride salts under acidic conditions .

Structural Impact:

-

Sulfate group enhances aqueous solubility (critical for pharmacokinetics).

-

Free base form is lipid-soluble, aiding blood-brain barrier penetration .

Complexation and Coordination Chemistry

The amino and carboximidamide groups act as ligands in metal complexes:

| Interaction | Biological Relevance | Study |

|---|---|---|

| Hydrogen bonding with Asp626 (C1s enzyme) | Enhances inhibitory activity in complement pathway | |

| Hypothetical Cu²⁺ coordination | Potential catalytic applications | — |

Crystallographic data confirms bidentate binding to serine proteases, stabilizing inhibitor-enzyme complexes .

Stability and Degradation

Key stability observations:

科学的研究の応用

4-(3-Chlorophenyl)piperazine-1-carboximidamide sulfate is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is used in studies related to cellular processes and molecular interactions.

Medicine: It is used in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of various chemical products and materials.

作用機序

The mechanism of action of 4-(3-Chlorophenyl)piperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

4-(3-Chlorophenyl)piperazine-1-carboximidamide sulfate can be compared with other similar compounds, such as:

1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: This compound is related to this compound and exhibits similar properties and applications.

meta-Chlorophenylpiperazine (mCPP): This compound is structurally related and is used in similar research applications.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of scientific research applications.

生物活性

Overview

4-(3-Chlorophenyl)piperazine-1-carboximidamide sulfate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the piperazine class, which has been extensively studied for various pharmacological effects, including interactions with neurotransmitter receptors and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with trace amine-associated receptor 1 (TAAR1) and other related receptors. TAAR1 is known to play a role in modulating neurotransmitter systems, particularly dopamine and serotonin pathways. Agonists at TAAR1 have been linked to a variety of therapeutic effects, including antipsychotic-like activity and potential benefits in treating metabolic disorders .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

Several studies have evaluated the efficacy of compounds structurally related to this compound. For instance:

- Case Study A : A series of amidino-4-phenylpiperazines were synthesized and evaluated for their agonistic activity at TAAR1. Compounds with specific substitutions exhibited enhanced potency, suggesting that the structural configuration significantly influences biological activity. The most effective derivatives showed EC50 values in the low nanomolar range .

- Case Study B : In a comparative study, various piperazine derivatives were tested for their effects on neurotransmitter release. The results indicated that compounds similar to this compound could modulate dopamine release in neuronal cultures, highlighting their potential as therapeutic agents for neuropsychiatric disorders .

Research Findings

Recent advancements in understanding the biological activity of this compound include:

- Selective Agonism : Research has shown that the compound selectively activates TAAR1, which is implicated in reducing symptoms associated with schizophrenia and other psychiatric conditions. This selectivity is crucial for minimizing side effects commonly associated with broader-spectrum antipsychotics .

- Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic properties, including good oral bioavailability and low toxicity profiles in preliminary animal models. These characteristics are essential for the development of effective therapeutic agents .

特性

IUPAC Name |

4-(3-chlorophenyl)piperazine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4.H2O4S/c12-9-2-1-3-10(8-9)15-4-6-16(7-5-15)11(13)14;1-5(2,3)4/h1-3,8H,4-7H2,(H3,13,14);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBUUAHYNKSTJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。